molecular formula C11H19N3O2 B14869310 3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B14869310
M. Wt: 225.29 g/mol
InChI Key: RJIWFPRIEXNLOP-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an appropriate carboxylic acid or ester, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-triazole
  • 3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(2-Methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O2/c1-15-6-4-10-13-11(16-14-10)7-9-3-2-5-12-8-9/h9,12H,2-8H2,1H3

InChI Key

RJIWFPRIEXNLOP-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)CC2CCCNC2

Origin of Product

United States

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